molecular formula C7H5BrCl2O B1384332 6-Bromo-2,3-dichlorobenzyl alcohol CAS No. 1807009-09-1

6-Bromo-2,3-dichlorobenzyl alcohol

Cat. No.: B1384332
CAS No.: 1807009-09-1
M. Wt: 255.92 g/mol
InChI Key: ABGMWYMWAKJBLD-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dichlorobenzyl alcohol is a chemical compound belonging to the family of benzyl alcohols. It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a hydroxyl group. This compound is a white crystalline solid and is commonly used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dichlorobenzyl alcohol typically involves the bromination and chlorination of benzyl alcohol derivatives. One common method is the electrophilic aromatic substitution reaction, where benzyl alcohol is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using bromine and chlorine gas. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dichlorobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms or convert the hydroxyl group to a different functional group.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-Bromo-2,3-dichlorobenzaldehyde or 6-Bromo-2,3-dichlorobenzoic acid.

    Reduction: Formation of 6-Bromo-2,3-dichlorotoluene or other reduced derivatives.

    Substitution: Formation of compounds with different functional groups replacing the halogen atoms.

Scientific Research Applications

6-Bromo-2,3-dichlorobenzyl alcohol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dichlorobenzyl alcohol involves its interaction with molecular targets such as enzymes and proteins. The compound may exert its effects by binding to specific sites on these targets, leading to inhibition or activation of their functions. The presence of bromine and chlorine atoms can enhance the compound’s reactivity and specificity towards certain molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzyl alcohol: Similar structure but lacks the bromine atom.

    3,5-Dichlorobenzyl alcohol: Similar structure with chlorine atoms at different positions.

    2,4-Dichlorobenzyl alcohol: Another structural isomer with chlorine atoms at different positions

Uniqueness

6-Bromo-2,3-dichlorobenzyl alcohol is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of halogen atoms can provide distinct properties compared to other similar compounds, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

(6-bromo-2,3-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGMWYMWAKJBLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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